molecular formula C10H9NO3 B1300957 (4-Formyl-2-methoxy-phenoxy)-acetonitrile CAS No. 342592-62-5

(4-Formyl-2-methoxy-phenoxy)-acetonitrile

Cat. No.: B1300957
CAS No.: 342592-62-5
M. Wt: 191.18 g/mol
InChI Key: QJUGKRVLMXDQKN-UHFFFAOYSA-N
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Description

(4-Formyl-2-methoxy-phenoxy)-acetonitrile is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a phenoxy group attached to an acetonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2-methoxy-phenoxy)-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Formyl-2-methoxy-phenoxy)-acetonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Formyl-2-methoxy-phenoxy)-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and phenoxy groups contribute to its overall reactivity and stability, influencing its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    (2-Formyl-4-methoxyphenoxy)acetonitrile: Similar structure but with different positioning of the formyl and methoxy groups.

    (4-Formyl-2-methoxyphenoxy)acetamide: Contains an amide group instead of a nitrile group.

    (4-Formyl-2-methoxyphenoxy)methylbenzaldehyde: Contains an additional benzaldehyde moiety.

Uniqueness

(4-Formyl-2-methoxy-phenoxy)-acetonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a formyl group, methoxy group, and phenoxy group attached to an acetonitrile moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUGKRVLMXDQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364703
Record name (4-Formyl-2-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342592-62-5
Record name (4-Formyl-2-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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